
N-Acetyl-L-methionyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-methionyl chloride is a derivative of the amino acid L-methionine, where the amine hydrogen is substituted by an acetyl group and the carboxyl group is converted to an acyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl chloride can be synthesized through the reaction of N-Acetyl-L-methionine with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
- Dissolving N-Acetyl-L-methionine in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound as a crude product.
- Purifying the crude product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-methionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Acetyl-L-methionine and hydrochloric acid.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial synthesis of this compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
N-Acetyl-L-methionine: Formed from hydrolysis.
Scientific Research Applications
N-Acetyl-L-methionyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Studied for its role in protein modification and regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-methionyl chloride involves its interaction with various molecular targets and pathways:
Protein Modification: The acyl chloride group can react with amino groups in proteins, leading to the formation of stable amide bonds and modification of protein function.
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, thereby altering enzyme activity.
Cell Signaling: The modification of proteins by this compound can affect cell signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-methionine: The parent compound, which lacks the acyl chloride group.
Methionine: The amino acid from which N-Acetyl-L-methionine is derived.
N-Acetyl-D-methionine: The enantiomer of N-Acetyl-L-methionine.
Uniqueness
N-Acetyl-L-methionyl chloride is unique due to the presence of the acyl chloride group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with its parent compound or other similar compounds.
Properties
CAS No. |
656811-90-4 |
|---|---|
Molecular Formula |
C7H12ClNO2S |
Molecular Weight |
209.69 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
LPAGFGRGXMLZCT-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)Cl |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
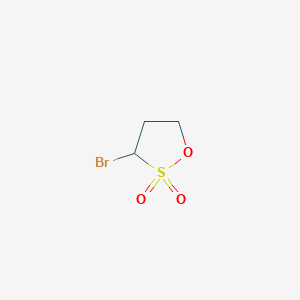
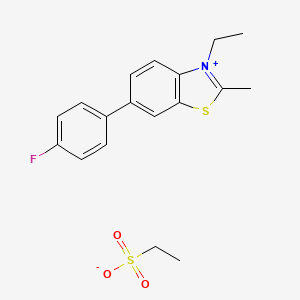
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
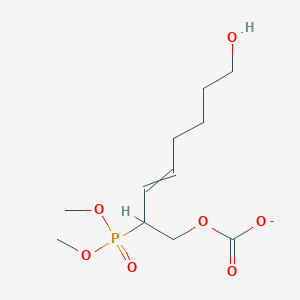
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
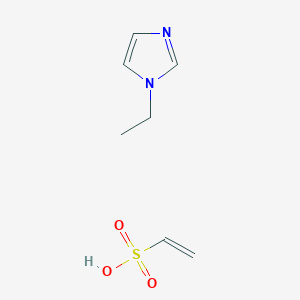
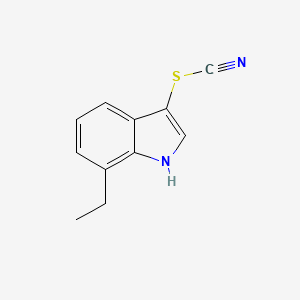
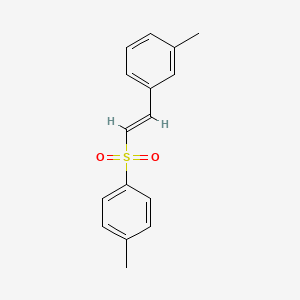
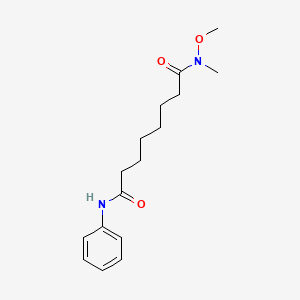
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
